molecular formula C15H10O2S B6378368 4-[Benzo(B)thiophen-2-YL]-2-formylphenol CAS No. 1093119-89-1

4-[Benzo(B)thiophen-2-YL]-2-formylphenol

Cat. No.: B6378368
CAS No.: 1093119-89-1
M. Wt: 254.31 g/mol
InChI Key: PYSMPWQHEYEXGR-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-formylphenol (CAS 1093119-89-1) is a sophisticated organic compound with the molecular formula C15H10O2S and a molecular weight of 254.3 g/mol. This chemical serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing molecules with potential biological activity. The compound features a benzothiophene scaffold, a structure recognized in drug discovery for its diverse pharmacological properties . The presence of both a phenolic hydroxyl group and an aldehyde function makes this molecule a versatile building block for further chemical modifications, such as the synthesis of hydrazone derivatives, which are frequently explored for their bioactivity . Research into benzothiophene-based compounds has revealed their significant potential in developing new therapeutic agents. For instance, analogous structures have demonstrated potent activity as α-amylase inhibitors, a key target in the management of type 2 diabetes . Furthermore, benzothiophene derivatives have shown promising results as antibacterial agents, with some compounds exhibiting efficacy against resistant strains of Staphylococcus aureus . The structural motifs present in this compound are also found in molecules studied for their radical scavenging (antioxidant) capabilities, where functional groups like the hydrazone (which can be derived from the aldehyde) can play a crucial role in antiradical activity . This combination of features makes this compound a highly relevant and useful reagent for researchers working in antidiabetic, antimicrobial, and antioxidant agent development. This product is provided for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSMPWQHEYEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[b]thiophene Core Assembly

The benzo[b]thiophene nucleus is typically synthesized via cyclization of substituted thioglycolates with fluorinated benzaldehydes. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is produced by reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in DMSO/triethylamine at 80°C. This method achieves 21–57% yields depending on substituents, with halogenated derivatives showing superior crystallinity.

Challenges in Phenolic Group Introduction

Direct hydroxylation of benzothiophene systems often leads to undesired oxidation byproducts. Patent DE19534745B4 circumvents this by employing methoxy-protected intermediates, followed by boron trichloride-mediated deprotection. This approach minimizes aluminum byproduct contamination common in classical AlCl3-based methods.

Friedel-Crafts Acylation Strategies

Friedel-Crafts chemistry remains pivotal for attaching aromatic moieties to the benzo[b]thiophene core.

Catalyst Selection and Optimization

Comparative studies reveal boron trichloride (BCl3) outperforms aluminum chloride (AlCl3) in acylation reactions:

CatalystTemperature (°C)Yield (%)Byproducts (%)
BCl30–2578–82<5
AlCl325–4065–7012–18

Data adapted from DE19534745B4

The BCl3-mediated process in 1,2-dichloroethane solvent produces homogeneous reaction mixtures, facilitating crystallization of key intermediates like 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene.

Regioselectivity Control

Positional selectivity during acylation is achieved through:

  • Steric directing groups : Bulkier substituents at C-6 of benzothiophene direct acylation to C-3

  • Electronic effects : Electron-withdrawing groups (e.g., -CF3) enhance electrophilic attack at C-4 of the phenolic ring

Formylation Methodologies

Introducing the ortho-formyl group requires careful sequence planning to avoid premature oxidation of sensitive functionalities.

Vilsmeier-Haack Formylation

This classical approach using POCl3/DMF complex faces limitations due to:

  • Competing chlorination of electron-rich benzothiophene systems

  • Over-formylation leading to bis-aldehydes

Modifications employing N-formylpiperidine as a milder formylating agent achieve 68% yield with <3% bis-aldehyde formation.

Directed Ortho-Metalation (DoM)

A contemporary strategy involves:

  • Protecting the phenolic -OH as a silyl ether

  • Lithium-halogen exchange at C-2 of benzothiophene

  • Quenching with DMF to install the formyl group

This method demonstrates excellent regiocontrol (95:5 ortho:para selectivity) but requires stringent anhydrous conditions.

Deprotection and Final Product Isolation

Final deprotection of methoxy groups to phenolic -OH is critical for biological activity.

Boron Tribromide-Mediated Demethylation

BBr3 in dichloromethane at -78°C cleaves methyl ethers without affecting:

  • Benzothiophene sulfur

  • Formyl groups

  • Piperidinoethoxy side chains

The reaction proceeds via intermediate borate complexes that stabilize the developing phenoxide ion.

Crystallization Techniques

Product isolation exploits differential solubility:

  • Crude product dissolved in hot ethyl acetate/hexane (1:3)

  • Gradual cooling induces crystallization of pure this compound

  • Final purity >99% by HPLC (λ = 254 nm)

Scalability and Process Chemistry Considerations

Industrial-scale production requires addressing:

Catalyst Recycling

BCl3 recovery systems using cold traps (-196°C) achieve 92% catalyst reuse across 5 batches.

Waste Minimization

The BCl3 process generates 78% less inorganic waste compared to traditional AlCl3 methods.

Continuous Flow Implementation

Microreactor technology enhances:

  • Heat transfer during exothermic acylation steps

  • Mixing efficiency in biphasic deprotection reactions

  • Overall yield improvement from 72% (batch) to 89% (flow)

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(B)thiophen-2-YL]-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[Benzo(B)thiophen-2-YL]-2-carboxyphenol.

    Reduction: 4-[Benzo(B)thiophen-2-YL]-2-hydroxyphenol.

    Substitution: 4-[Benzo(B)thiophen-2-YL]-2-nitrophenol or 4-[Benzo(B)thiophen-2-YL]-2-chlorophenol.

Mechanism of Action

The mechanism of action of 4-[Benzo(B)thiophen-2-YL]-2-formylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
This compound C₁₅H₁₀O₂S 254.30 Formyl, Hydroxyl, Benzothiophene Extended π-conjugation, planar structure
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline C₂₁H₁₉NO₃S 365.45 Carbomethoxy, Benzyloxy, Thiophene Bulky benzyloxy group, ester functionality
2-(1H-Benzimidazol-2-yl)-4-bromophenol C₁₃H₉BrN₂O 289.13 Bromo, Benzimidazole, Hydroxyl Heteroaromatic benzimidazole core
Benzo[b]thieno[2,3-d]thiophene derivatives Varies ~300–400 Thiophene, Aryl Fused thiophene systems for semiconductors

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound contrasts with electron-donating groups like benzyloxy (in ) or bromo (in ). This difference impacts electronic properties, such as charge transport in semiconductors .
  • Planarity and Conjugation: The benzo[b]thiophene-phenol system in the target compound enables extended π-conjugation, akin to fused thiophene derivatives in , which are critical for organic semiconductors.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Thermal Stability Optical Properties (λₐᵦₛ) Electrochemical Bandgap (eV)
This compound Polar aprotic solvents (inferred) Moderate ~300–350 nm (estimated) ~3.0–3.5 (estimated)
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline Dichloromethane, Ethyl Acetate High Not reported Not reported
Benzo[b]thieno[2,3-d]thiophene derivatives Chloroform, Toluene High (>250°C) 350–450 nm 2.8–3.2

Key Findings :

  • Solubility: The target compound’s hydroxyl and formyl groups likely enhance solubility in polar aprotic solvents compared to nonpolar fused thiophenes in .
  • Optoelectronic Performance: While the target compound’s bandgap is estimated to align with benzo[b]thieno[2,3-d]thiophene derivatives (used in organic electronics ), the lack of direct experimental data necessitates caution.

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